4-Nitropentan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

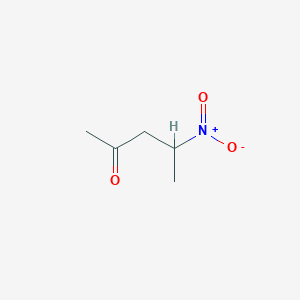

4-Nitropentan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

4-Nitropentan-2-one serves as a valuable intermediate in organic synthesis. Its functional groups allow for diverse chemical transformations, making it an essential building block in the development of more complex molecules.

Synthetic Routes

The synthesis of this compound typically involves nitration processes where the nitro group is selectively introduced. Common methods include:

- Nitration of Pentan-2-one : Using a mixture of nitric acid and sulfuric acid under controlled conditions to achieve high selectivity.

- Catalytic Methods : Advanced catalytic systems can enhance the efficiency and yield of the synthesis.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Controlled temperature | High |

| Continuous Flow Nitration | Nitric acid, Sulfuric acid | Optimized flow conditions | Very High |

Biological Applications

Research into the biological effects of this compound has revealed its potential in drug development and as a probe for biological studies.

Case Studies

-

Anticancer Research : Studies have shown that nitro compounds like this compound can exhibit selective cytotoxicity against cancer cells. For instance, its derivatives have been tested for their effectiveness against hypoxic tumor environments, enhancing drug delivery and efficacy.

- Mechanism : The nitro group undergoes reduction under hypoxic conditions, leading to the release of active pharmaceutical ingredients that target tumor cells more effectively.

-

Fluorescent Probes : Nitro compounds are increasingly being used as fluorescent probes for imaging biological processes. Research has demonstrated that this compound derivatives can be modified to enhance fluorescence upon reduction by specific enzymes.

- Example : A study highlighted a derivative that exhibited a significant increase in fluorescence intensity when reduced by nitroreductase, making it suitable for monitoring hypoxic conditions in living cells.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations.

Industrial Uses

- Specialty Chemicals Production : Used as an intermediate for synthesizing agrochemicals and pharmaceuticals.

- Material Science : Investigated for its potential use in polymer chemistry due to its ability to participate in cross-linking reactions.

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Agrochemicals | Synthesis of pesticides | Enhanced efficacy |

| Pharmaceuticals | Drug intermediates | Improved bioavailability |

| Polymer Chemistry | Cross-linking agent | Enhanced material properties |

Propriétés

IUPAC Name |

4-nitropentan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOQBRVBSHOVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572577 |

Source

|

| Record name | 4-Nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157977-39-4 |

Source

|

| Record name | 4-Nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.